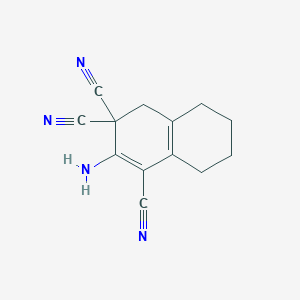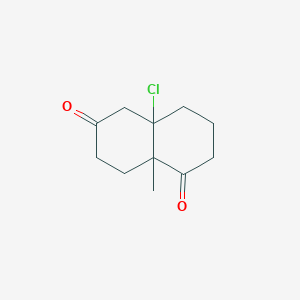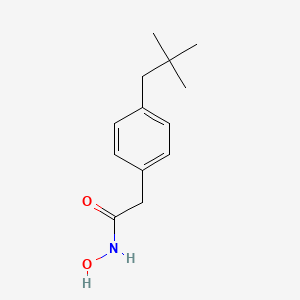
Selenophene, 2,5-dimethyl-3-(methylthiol)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenophene, 2,5-dimethyl-3-(methylthiol)- is an organic compound with the molecular formula C7H10SSe and a molecular weight of 205.18 g/mol It is a derivative of selenophene, which is a five-membered heterocyclic compound containing selenium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Selenophene derivatives, including 2,5-dimethyl-3-(methylthiol)-selenophene, can be synthesized using various methods. One common approach involves the use of elemental selenium or selenium dioxide as precursors . The synthesis typically involves the addition of selenium to multiple carbon-carbon bonds or the substitution of halogen atoms. For instance, a β-chloro-aldehyde can react with sodium selenide, followed by ethyl bromoacetate, to form substituted selenophenes .
Industrial Production Methods
Industrial production methods for selenophene derivatives often focus on cost reduction and simplification. These methods utilize readily available and inexpensive inorganic selenium precursors, such as elemental selenium, selenium dioxide, and sodium selenide . The reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Selenophene, 2,5-dimethyl-3-(methylthiol)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenophene 1,1-dioxide.
Reduction: Reduction reactions can convert selenophene derivatives to their corresponding selenolanes.
Substitution: Electrophilic substitution reactions are common, where electrophiles attack the carbon positions next to the selenium atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide and reducing agents such as sodium borohydride. Electrophilic substitution reactions often require catalysts and specific reaction conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of selenophene, as well as substituted selenophenes with different functional groups .
Applications De Recherche Scientifique
Selenophene, 2,5-dimethyl-3-(methylthiol)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of selenophene, 2,5-dimethyl-3-(methylthiol)- involves its interaction with molecular targets and pathways. The compound’s aromatic nature allows it to undergo electrophilic substitution reactions, which are crucial for its biological activity . The selenium atom in the compound plays a significant role in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tellurophene: A tellurium analog of selenophene with distinct chemical properties due to the larger atomic size of tellurium.
Uniqueness
Selenophene, 2,5-dimethyl-3-(methylthiol)- is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs.
Propriétés
Numéro CAS |
63394-81-0 |
|---|---|
Formule moléculaire |
C7H10SSe |
Poids moléculaire |
205.19 g/mol |
Nom IUPAC |
2,5-dimethyl-3-methylsulfanylselenophene |
InChI |
InChI=1S/C7H10SSe/c1-5-4-7(8-3)6(2)9-5/h4H,1-3H3 |
Clé InChI |
FXWFPBATVDNZDA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C([Se]1)C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione](/img/structure/B14511803.png)
![9H-[1,2]Oxazolo[3,2-B]quinazolin-9-one](/img/structure/B14511815.png)


![[(Benzo[g]quinazolin-5-yl)sulfanyl]acetic acid](/img/structure/B14511843.png)


![1-(2-Methylpyridazino[1,6-b]indazol-9(4aH)-yl)ethan-1-one](/img/structure/B14511850.png)

![Silane, trimethyl[[1-(2-thienyl)ethenyl]oxy]-](/img/structure/B14511862.png)




